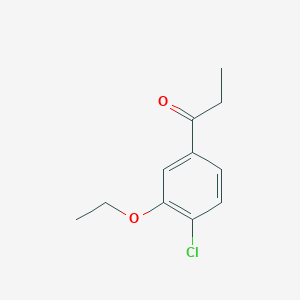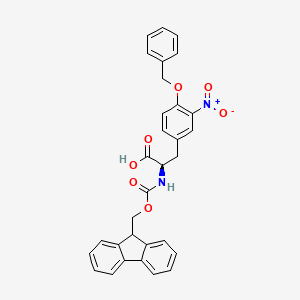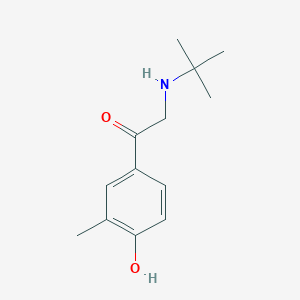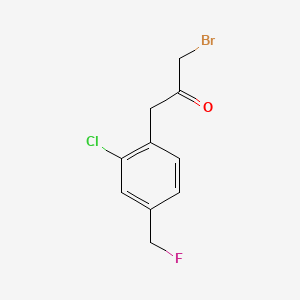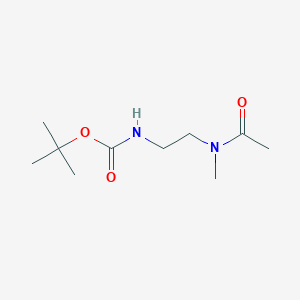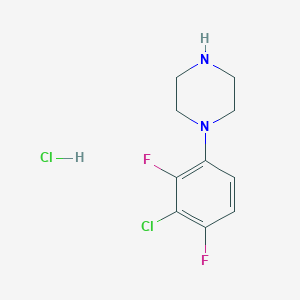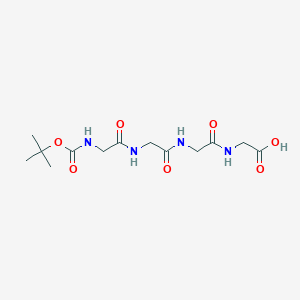
Boc-Gly-Gly-Gly-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Gly-Gly-Gly-Gly-OH, also known as (tert-Butoxycarbonyl)glycylglycylglycylglycine, is an organic compound with the molecular formula C11H19N3O6. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids. The compound is typically a white crystalline powder that is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane, but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Gly-Gly-OH generally involves the stepwise addition of Boc-protected glycine units. The process begins with the protection of glycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms Boc-Gly-OH. Subsequent steps involve the coupling of Boc-Gly-OH with additional glycine units using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSCD) in organic solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide elongation. The use of microwave-assisted coupling reactions and environmentally friendly solvents like water has also been explored to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Boc-Gly-Gly-Gly-Gly-OH primarily undergoes reactions typical of peptides and amino acids. These include:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or WSCD.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, water-soluble carbodiimide, and bases like sodium hydroxide.
Major Products
The major products of these reactions are extended peptide chains or deprotected amino acids, depending on the reaction conditions and reagents used .
科学的研究の応用
Boc-Gly-Gly-Gly-Gly-OH is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the construction of complex peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
作用機序
The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .
類似化合物との比較
Similar Compounds
Boc-Gly-Gly-OH: A shorter peptide with similar protecting group properties.
Boc-Gly-OH: The simplest form with a single glycine unit.
Fmoc-Gly-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-Gly-Gly-Gly-Gly-OH is unique due to its longer peptide chain, which provides more versatility in peptide synthesis. Its solubility in organic solvents and stability under various reaction conditions make it a valuable reagent in both research and industrial applications .
特性
分子式 |
C13H22N4O7 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |
InChIキー |
BWUKZCIJVKIEFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


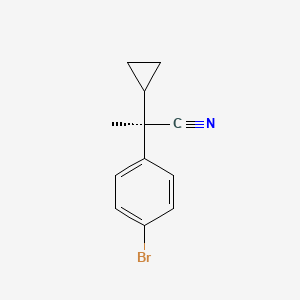
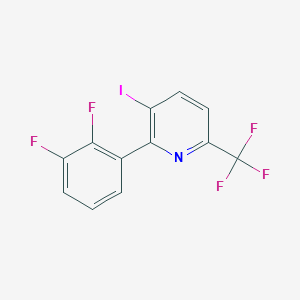
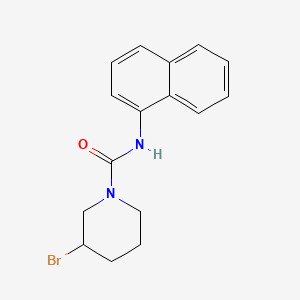
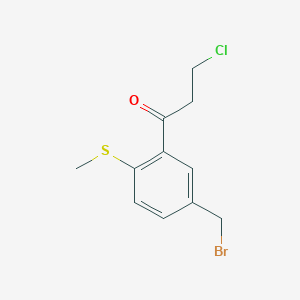
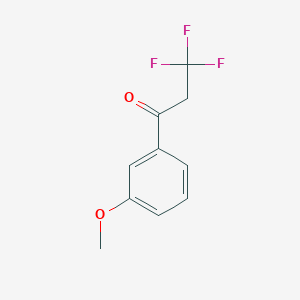

![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
